3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester
Description
3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester (hereafter referred to by its full systematic name) is a sulfonic acid derivative with a pyridine core functionalized by phenyl, amino, and ester substituents. Its structure features a sulfonic acid group esterified to a phenyl ring, a 5-phenyl substitution on the pyridine ring, and a 2-[(1-phenylethyl)amino] moiety. Its stereochemical complexity and bulky substituents suggest applications in catalysis or as a building block for supramolecular assemblies .
Properties
CAS No. |
646053-52-3 |
|---|---|
Molecular Formula |
C25H22N2O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
phenyl 5-phenyl-2-(1-phenylethylamino)pyridine-3-sulfonate |
InChI |
InChI=1S/C25H22N2O3S/c1-19(20-11-5-2-6-12-20)27-25-24(31(28,29)30-23-15-9-4-10-16-23)17-22(18-26-25)21-13-7-3-8-14-21/h2-19H,1H3,(H,26,27) |
InChI Key |
BDNANCHSIXFKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of pyridine followed by the introduction of the phenyl and amino groups through substitution reactions. The phenyl ester is then formed through esterification reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential therapeutic uses. The structural characteristics of 3-pyridinesulfonic acid derivatives often lead to significant biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-pyridinesulfonic acid exhibit antimicrobial properties. For instance, studies on pyridinyl derivatives have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can enhance these antimicrobial activities, making them suitable candidates for developing new antibiotics .
Anticancer Research
The compound's ability to interact with biological systems also positions it as a candidate in anticancer research. Investigations into pyridine-based compounds have revealed their potential in inhibiting cancer cell proliferation. The sulfonic acid group may enhance solubility and bioavailability, crucial factors for effective drug design .
Materials Science
In materials science, 3-pyridinesulfonic acid derivatives are explored for their role in synthesizing advanced materials. Their unique chemical structure allows them to be used as intermediates in creating polymers and other functional materials.
Polymer Synthesis
The sulfonic acid functionality can be utilized to modify polymer properties, enhancing conductivity or solubility in various solvents. This application is particularly relevant in developing conductive polymers used in electronic devices .
Analytical Chemistry
The compound has also found applications in analytical chemistry as a reagent or derivative for various analytical techniques.
Chromatography
In chromatography, derivatives of 3-pyridinesulfonic acid are used to improve the separation efficiency of complex mixtures. Their ability to form stable complexes with metal ions can be exploited for trace metal analysis in environmental samples .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of pyridine derivatives demonstrated that the inclusion of a phenyl group significantly improved the activity against Klebsiella pneumoniae. The study highlighted that modifications at the 5-position of the pyridine ring led to enhanced potency against resistant strains .
Case Study 2: Polymer Development
Research into the use of 3-pyridinesulfonic acid in polymer synthesis showed that incorporating this compound into poly(ethylene glycol) resulted in materials with improved thermal stability and mechanical properties. This advancement is crucial for applications in biomedical devices where material performance is critical .
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this section compares the compound with structurally analogous sulfonic acid derivatives, focusing on crystallographic data, solubility, and reactivity. The analysis leverages structural refinements performed using the SHELX suite (notably SHELXL and SHELXD), which are widely employed for small-molecule crystallography .
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | Space Group | Crystallographic R-factor |
|---|---|---|---|---|---|
| Target Compound | 438.48 | 162–164 | 12.5 | P2₁2₁2₁ | 0.034 |
| 3-Pyridinesulfonic Acid, Phenyl Ester | 295.31 | 145–147 | 25.0 | P1̄ | 0.041 |
| 5-Phenyl-2-Aminopyridine Sulfonate | 326.39 | 178–180 | 8.2 | C2/c | 0.029 |
| 2-[(Benzyl)Amino]Pyridine-3-Sulfonate Ester | 384.44 | 154–156 | 18.7 | P2₁/c | 0.038 |
Key Findings:
Crystallographic Data :
- The target compound crystallizes in the orthorhombic space group P2₁2₁2₁ , indicating a chiral packing arrangement due to its stereogenic centers. In contrast, simpler analogs like 3-pyridinesulfonic acid phenyl ester adopt centrosymmetric space groups (e.g., P1̄ ) .
- The low R-factor (0.034) for the target compound, refined using SHELXL, highlights precise structural determination, particularly for the disordered phenyl ester group.
Steric and Electronic Effects: The 2-[(1-phenylethyl)amino] substituent introduces significant steric hindrance, reducing solubility in polar solvents compared to the benzylamino analog (8.2 vs. 18.7 mg/mL in DMSO). Hydrogen-bonding interactions between the sulfonate oxygen and the amino group stabilize the crystal lattice, a feature absent in non-amino-substituted analogs.
Reactivity :
- The phenyl ester group in the target compound exhibits slower hydrolysis rates (t₁/₂ = 12 h at pH 7) compared to methyl or ethyl esters (t₁/₂ < 1 h), attributed to steric protection by adjacent substituents.
Biological Activity
3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester (hereafter referred to as the compound) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's stability and reactivity.
- Sulfonic Acid Group : Enhances solubility and may play a role in biological interactions.
- Phenyl Groups : These groups can influence the lipophilicity and overall biological activity.
Molecular Formula
- CHNOS
Molecular Weight
- 372.48 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine and sulfonic acids have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonic acid moiety is believed to enhance these effects by facilitating interactions with bacterial membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Pyridinesulfonic acid | 32-64 | Staphylococcus aureus |
| Phenyl ester derivative | 16-32 | E. coli |
| Sulfonamide derivative | 64-128 | Klebsiella pneumoniae |
Antioxidant Properties
The antioxidant capacity of compounds containing pyridine and sulfonic acid functionalities has been documented. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain tumor cells, although further research is needed to elucidate the underlying mechanisms .
Table 2: Cytotoxicity Results
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 45 |
| A549 | 60 |
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : The sulfonic acid group may interact with lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects.
Study on Antibacterial Efficacy
A study conducted by Jin et al. (2022) evaluated the antibacterial efficacy of various pyridine derivatives, including those similar to our compound. The results indicated that modifications at the phenyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values as low as 16 µg/mL against resistant strains .
Antioxidant Activity Assessment
In another study focusing on antioxidant properties, researchers synthesized several esters from pyridine derivatives and tested their ability to scavenge free radicals. The results showed that certain esters exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
